5-Iodo-[1,1'-biphenyl]-2-ol
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Overview
Description
5-Iodo-[1,1’-biphenyl]-2-ol: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an iodine atom at the 5-position and a hydroxyl group at the 2-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-[1,1’-biphenyl]-2-ol typically involves the iodination of [1,1’-biphenyl]-2-ol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the biphenyl structure. The reaction can be carried out using iodine (I₂) and an oxidizing agent such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) in an acidic medium.
Industrial Production Methods: Industrial production of 5-Iodo-[1,1’-biphenyl]-2-ol may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodo-[1,1’-biphenyl]-2-ol can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of [1,1’-biphenyl]-2-ol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of [1,1’-biphenyl]-2-ol.
Scientific Research Applications
Chemistry: 5-Iodo-[1,1’-biphenyl]-2-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the materials science field, 5-Iodo-[1,1’-biphenyl]-2-ol can be used in the synthesis of polymers and advanced materials with specific properties. It may also be employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Iodo-[1,1’-biphenyl]-2-ol depends on its specific application. In organic synthesis, the iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
[1,1’-Biphenyl]-2-ol: Lacks the iodine atom at the 5-position, making it less reactive in certain substitution reactions.
5-Bromo-[1,1’-biphenyl]-2-ol: Contains a bromine atom instead of iodine, which may result in different reactivity and biological activity.
5-Chloro-[1,1’-biphenyl]-2-ol: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine in substitution reactions.
Uniqueness: 5-Iodo-[1,1’-biphenyl]-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-iodo-2-phenylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAKFENSCBCFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87441-19-8 |
Source
|
Record name | 4-iodo-2-phenylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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